Methyl 4-(oxiran-2-YL)butanoate
Overview
Description
Methyl 4-(oxiran-2-yl)butanoate: is an organic compound characterized by the presence of an oxirane (epoxide) ring and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(oxiran-2-yl)butanoate can be synthesized through several methods. One common approach involves the reaction of 4-pentenoic acid with a peracid, such as meta-chloroperoxybenzoic acid, to form the oxirane ring. The resulting epoxide is then esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale epoxidation reactions followed by esterification. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(oxiran-2-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or osmium tetroxide can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines, thiols, or halides can open the oxirane ring under basic or acidic conditions.
Major Products:
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Compounds: Various products depending on the nucleophile used in ring-opening reactions.
Scientific Research Applications
Methyl 4-(oxiran-2-yl)butanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including its interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of methyl 4-(oxiran-2-yl)butanoate involves its reactivity with various biological molecules. The oxirane ring can undergo nucleophilic attack by amino acids in proteins, leading to covalent modifications. This reactivity is exploited in drug design to target specific enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
- Methyl 3-(oxiran-2-yl)propanoate
- Ethyl 4-(oxiran-2-yl)butanoate
- Methyl 4-(oxiran-2-yl)pentanoate
Uniqueness: Methyl 4-(oxiran-2-yl)butanoate is unique due to its specific chain length and functional groups, which confer distinct reactivity and properties compared to similar compounds. Its combination of an oxirane ring and a methyl ester group makes it particularly versatile for various chemical transformations and applications.
Properties
IUPAC Name |
methyl 4-(oxiran-2-yl)butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-7(8)4-2-3-6-5-10-6/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAJEWATDTUSCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541426 | |
Record name | Methyl 4-(oxiran-2-yl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87321-81-1 | |
Record name | Methyl 4-(oxiran-2-yl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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